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Compound of Interest

Compound Name: Azo Rubine

Cat. No.: B12517646 Get Quote

For researchers, scientists, and drug development professionals, the accurate and reliable

quantification of Azo Rubine, a synthetic red azo dye, is crucial for food safety, quality control,

and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used

analytical technique for this purpose. This guide provides a detailed comparison of two

validated HPLC methods, offering insights into their performance characteristics and

experimental protocols to aid in method selection and implementation.

The validation of an analytical method is a critical process that ensures the method is suitable

for its intended purpose, providing consistent, reliable, and accurate data.[1][2] Key validation

parameters, as stipulated by guidelines from bodies like the International Council for

Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD),

and limit of quantification (LOQ).[3]

Comparative Performance of Validated HPLC
Methods
The following table summarizes the performance of two distinct validated HPLC methods for

the quantification of Azo Rubine in food matrices. This side-by-side comparison allows for an

informed decision based on the specific requirements of the analysis, such as the required

sensitivity and the nature of the sample matrix.
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Validation Parameter
Method 1: FSA (Food
Standards Agency) Method

Method 2: Simultaneous
Determination in Milk &
Cheese

Linearity (R²) 0.999[1][4] 0.999 - 1.000[3][5]

Limit of Detection (LOD) 0.07 µg/mL[1][4] 1.14 - 1.73 µg/mL[3][5]

Limit of Quantification (LOQ) 0.20 µg/mL[1][4] 3.46 - 5.25 µg/mL[3][5]

Accuracy (Recovery %) 98.6 - 100.7%[1][4] 98.81 - 115.94%[3][5]

Precision (RSD %) 0 - 0.5%[1][4] 0.08 - 3.71%[3][5]

Matrix
Beverages, Breads/Snacks,

Other Foods[1]

Processed Milk and Cheese[3]

[5]

Detection Diode Array Detector (DAD)[1]
Photodiode Array (PDA)

Detector[3]

Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful

implementation of an HPLC method. Below are the methodologies for the two compared

validated methods.

Method 1: FSA (Food Standards Agency) Method
This method was identified as the most suitable for Azo Rubine analysis in a comparative

study due to its high accuracy and precision.[1]

Sample Preparation:[1]

Beverages: Dilute the sample with the mobile phase or an appropriate solvent.

Breads/Snacks and Other Solid Foods: Homogenize a representative sample. Extract Azo
Rubine using a suitable solvent such as a mixture of methanol and water, which may be

assisted by ultrasonication or vortexing.
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Clean-up: Filter the extract through a 0.22 or 0.45 µm syringe filter prior to injection into the

HPLC system.

Chromatographic Conditions:[1]

HPLC System: An HPLC system equipped with a Diode Array Detector (DAD).

Column: C18 column.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium

acetate) and an organic solvent (e.g., acetonitrile or methanol).

Detection: The DAD is set to monitor the absorbance at the maximum absorption wavelength

of Azo Rubine.

Method 2: Simultaneous Determination in Milk & Cheese
This HPLC-PDA method was validated for the simultaneous measurement of Azo Rubine,

Brilliant Black BN, and Lithol Rubine BK in processed milk and cheese.[3]

Sample Preparation:[3]

A sample pretreatment method optimized for high-fat food matrices is employed. For milk

and cheese samples, a known amount is spiked with a standard solution.

The extraction procedure is followed by filtration to prepare the sample for injection.

Chromatographic Conditions:[3]

HPLC System: An HPLC system with a Photodiode Array (PDA) detector.

Mobile Phase: A gradient elution with 0.02 M ammonium acetate solution (Mobile Phase A)

and methanol (Mobile Phase B).

Gradient Program:

0-10 min: 95% to 10% A

10-11 min: 10% to 30% A
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11-13 min: Hold at 30% A

13-15 min: 30% to 26% A

15-16 min: 26% to 0% A

16-20 min: Hold at 0% A

20-25 min: 0% to 95% A

25-30 min: Hold at 95% A

Flow Rate: 0.8 mL/min.

Injection Volume: 10 µL.

Detection Wavelength: 520 nm for Azo Rubine.[3][6]

Mandatory Visualizations
To further elucidate the processes involved in HPLC method validation, the following diagrams

illustrate the general experimental workflow and the logical relationships between key

validation parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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